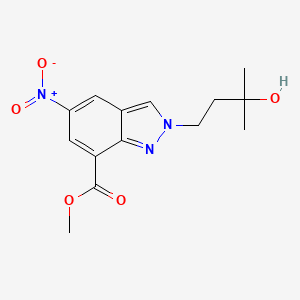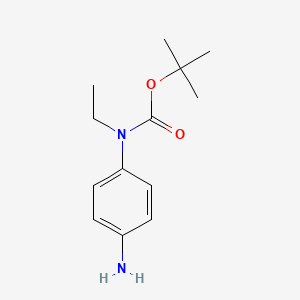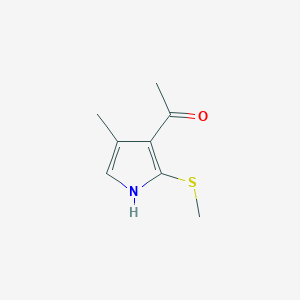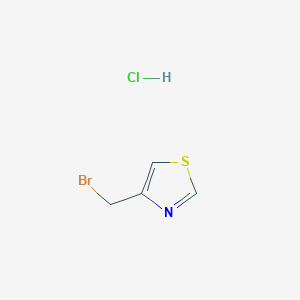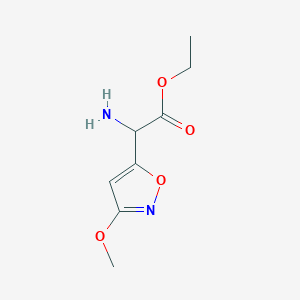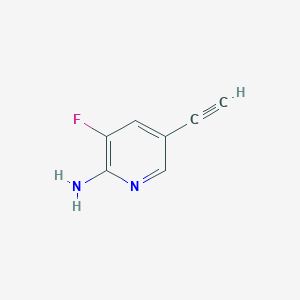
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through a cyclization reaction.
Pyridine Attachment: The attachment of the pyridine ring to the piperazine structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 1-(2-Fluoro-6-methylphenyl)-4-(pyridin-2-YL)piperazine
- 1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-3-YL)piperazine
Uniqueness
1-(2-Fluoro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific combination of functional groups and their positions on the molecular structure. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C15H15FN4O2 |
|---|---|
分子量 |
302.30 g/mol |
IUPAC名 |
1-(2-fluoro-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15FN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChIキー |
PBLBQJIOJMHZDE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


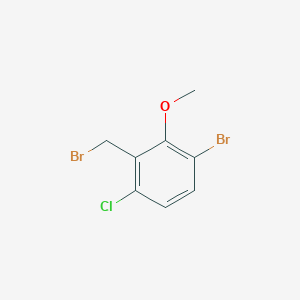
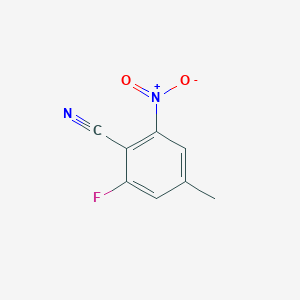
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)
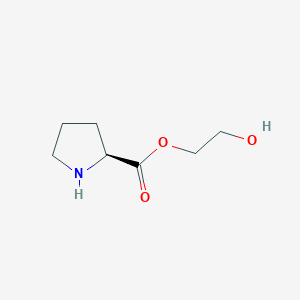

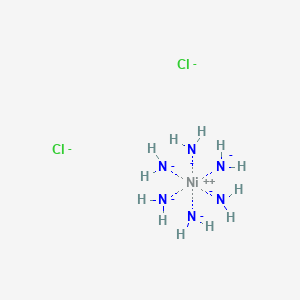
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
